molecular formula C25H24N4O6S2 B2966508 ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-69-1

ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2966508
CAS No.: 851948-69-1
M. Wt: 540.61
InChI Key: YPZJTOZUQUGUFN-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H24N4O6S2 and its molecular weight is 540.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

The specific chemical compound mentioned, Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate, does not directly appear in the literature. However, the research around similar compounds provides insights into the types of applications such structures could potentially have in scientific research. The synthesis and reactivity of related heterocyclic compounds have been extensively studied due to their promising biological and pharmacological properties. For instance, thienopyrimidines and pyridazinones have been synthesized and evaluated for various biological activities, including antimicrobial and anti-inflammatory effects.

  • Synthesis and Reactivity of Related Compounds : Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have been synthesized and reacted with benzoyl isothiocyanate, leading to thioureido derivatives. These compounds, upon further intramolecular cyclization, produced thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Such cyclization reactions demonstrate the reactivity of related structures and their potential to form novel heterocyclic systems with biological significance (Sirakanyan et al., 2015).

  • Potential Antimicrobial and Anti-inflammatory Applications : Compounds related to thieno[3,4-d]pyridazines have shown promising antimicrobial activity against Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents. Similarly, derivatives of tetrahydrobenzo[b]thiophene have been explored for their antimicrobial and anti-inflammatory activities, suggesting that related compounds might also exhibit these properties (Narayana et al., 2006).

  • Antitumor Activity : New apoptosis-inducing agents based on similar structures, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been synthesized and evaluated for in vitro and in vivo antitumor activity, particularly against breast cancer. This suggests that compounds with related structures could potentially be explored for their anticancer properties (Gad et al., 2020).

Properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6S2/c1-5-35-25(32)21-19-14-36-23(20(19)24(31)29(27-21)17-10-6-15(2)7-11-17)26-22(30)16-8-12-18(13-9-16)37(33,34)28(3)4/h6-14H,5H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZJTOZUQUGUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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